molecular formula C9H8N4 B11740798 2-(Pyridin-4-YL)pyrimidin-5-amine

2-(Pyridin-4-YL)pyrimidin-5-amine

Katalognummer: B11740798
Molekulargewicht: 172.19 g/mol
InChI-Schlüssel: VCMKBYCHJVBAFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-4-YL)pyrimidin-5-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. These structures are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry . This compound is particularly interesting due to its potential biological activities and its role in the development of new therapeutic agents.

Vorbereitungsmethoden

One common method involves the reaction of 4-aminopyrimidine with a pyridine derivative under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(Pyridin-4-YL)pyrimidin-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-4-YL)pyrimidin-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-YL)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways . These interactions are crucial for its biological effects, such as anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-4-YL)pyrimidin-5-amine can be compared with other similar compounds, such as:

    2-(Pyridin-2-YL)pyrimidine: This compound has a similar structure but with the pyridine ring attached at a different position. It also exhibits various biological activities.

    2-(Pyridin-3-YL)pyrimidine: Another similar compound with the pyridine ring attached at the 3-position.

The uniqueness of this compound lies in its specific structure, which influences its interaction with biological targets and its overall pharmacological profile.

Eigenschaften

Molekularformel

C9H8N4

Molekulargewicht

172.19 g/mol

IUPAC-Name

2-pyridin-4-ylpyrimidin-5-amine

InChI

InChI=1S/C9H8N4/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,10H2

InChI-Schlüssel

VCMKBYCHJVBAFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=NC=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.